(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine is a compound that features a cyclopropylmethyl group and a quinolin-5-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with quinoline derivatives under specific conditions. One common method involves the use of a Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline structures . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases, particularly cancer.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and proteins involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine is unique due to its specific structural features, which confer distinct biological activities. The presence of both cyclopropylmethyl and quinolin-5-ylmethyl groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-cyclopropyl-N-(quinolin-5-ylmethyl)methanamine |
InChI |
InChI=1S/C14H16N2/c1-3-12(10-15-9-11-6-7-11)13-4-2-8-16-14(13)5-1/h1-5,8,11,15H,6-7,9-10H2 |
InChI Key |
FHTAMUBLKYQYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.